Ethyl 3-(3,5-dichloro-phenoxy)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCJSYCBKLRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Herbicidal Applications
Ethyl 3-(3,5-dichloro-phenoxy)propanoate is primarily used as a post-emergence herbicide. It operates by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to membrane disruption in target weeds. This mechanism results in the death of sensitive plant species by interfering with their chlorophyll biosynthetic pathway.
Target Crops
- Winter Cereals : Effective in controlling weeds in crops such as wheat, barley, oats, and triticale.
- Other Crops : The compound has potential applications in cotton, maize, and other broadleaf crops.
Case Study: Efficacy Against Broadleaf Weeds
A study published by the Australian Pesticides and Veterinary Medicines Authority evaluated the efficacy of carfentrazone-ethyl (the active ingredient related to this compound) against various broadleaf weeds. The results indicated significant control over species such as:
- Amaranthus spp.
- Chenopodium spp.
These findings support the use of this compound in integrated weed management strategies.
Environmental Impact and Safety
Research has highlighted the environmental safety profile of this compound:
- Degradation : The compound degrades rapidly in soil under aerobic conditions, minimizing long-term environmental persistence.
- Toxicology : Studies indicate low toxicity to non-target organisms, including beneficial insects and mammals at recommended application rates.
Regulatory Status
This compound is registered under various trade names globally, including "Affinity" in countries such as China and the United Kingdom. Regulatory assessments have confirmed its safety and efficacy when used according to guidelines.
Future Research Directions
Ongoing research is focusing on:
- Resistance Management : Investigating the potential for developing resistance in weed populations and strategies for mitigating this issue.
- Synergistic Combinations : Exploring combinations with other herbicides to enhance efficacy and broaden the spectrum of weed control.
Mechanism of Action
The mechanism by which Ethyl 3-(3,5-dichloro-phenoxy)propanoate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Substituent | Molecular Formula | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | 3,5-dichlorophenoxy | C11H11Cl2O3 | Ester, aryl chloride | Agrochemicals (inferred) |
| Ethyl 3-(methylthio)propanoate | Methylthio | C6H12O2S | Ester, thioether | Flavoring (pineapple aroma) |
| Ethyl hexanoate | Hexanoyl | C8H16O2 | Ester, alkyl chain | Food additive (fruity notes) |
Aroma and Flavor Contributions (Based on )
Ethyl 3-(methylthio)propanoate and ethyl hexanoate are critical contributors to pineapple aroma, with odor activity values (OAVs) highlighting their sensory impact:
| Compound | Concentration in Pulp (µg·kg⁻¹) | Odor Activity Value (OAV) | Role in Aroma Profile |
|---|---|---|---|
| Ethyl hexanoate | 106.21 | 1,693.33 (highest) | Sweet, fruity dominance |
| Ethyl 3-(methylthio)propanoate | 91.21 | Moderate OAV | Sulfurous, tropical notes |
Stability and Reactivity
- Chlorinated aromatic esters (e.g., this compound) typically exhibit higher stability and environmental persistence compared to aliphatic esters like ethyl hexanoate.
- Thioesters (e.g., Ethyl 3-(methylthio)propanoate) may undergo oxidation or hydrolysis more readily due to sulfur’s nucleophilic character .
Biological Activity
Ethyl 3-(3,5-dichloro-phenoxy)propanoate is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is an ester derived from the phenoxyacetic acid class. Its chemical structure features a dichlorophenyl moiety that contributes to its biological properties. The presence of chlorine atoms enhances the compound's lipophilicity and potential for interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thus protecting cellular components from oxidative damage. This property is vital for preventing cellular aging and reducing the risk of various diseases linked to oxidative stress.
- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes. This action may contribute to its therapeutic potential in inflammatory diseases.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development in agricultural applications as a pesticide.
Biological Activity Summary Table
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was able to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage in cellular models.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in decreased swelling and inflammation compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. The compound disrupted bacterial cell membrane integrity, leading to cell lysis.
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibitory properties revealed that this compound effectively inhibited certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential interactions when co-administered with other pharmaceuticals.
Preparation Methods
Mitsunobu Reaction for Stereochemical Control
While this compound lacks chiral centers, the Mitsunobu reaction is applicable for analogous compounds. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,5-dichlorophenol with ethyl 3-hydroxypropanoate:
Esterification of Preformed Acids
A two-step approach involves synthesizing 3-(3,5-dichloro-phenoxy)propanoic acid followed by esterification:
-
Acid Synthesis :
-
Esterification :
Optimization Parameters
Base Selection
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | High | 80–85 |
| DMF | 36.7 | Moderate | 70–75 |
| Toluene | 2.4 | Low | <50 |
Polar aprotic solvents enhance nucleophilicity of the phenoxide ion, accelerating the reaction.
Temperature and Time
-
80°C : Optimal for balancing reaction rate and byproduct formation.
-
>100°C : Leads to ester decomposition and dimerization of phenolic byproducts.
Industrial-Scale Production
Patented Protocols :
-
CN100546984C : Utilizes continuous flow reactors for alkylation, achieving 85% yield with 99% purity.
-
WO1997046538A1 : Employs diethyl sulfate for esterification under anhydrous conditions, minimizing hydrolysis.
Purification :
-
Distillation : For large batches, fractional distillation under vacuum (bp 150–160°C at 5 mmHg).
-
Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity crystals (mp 45–47°C).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Alkylation | Scalable, cost-effective | Requires anhydrous conditions | 70–85 |
| Mitsunobu Reaction | Stereoselective | Expensive reagents | 60–65 |
| Acid Esterification | Flexible for derivative synthesis | Multi-step, lower efficiency | 60–75 |
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(3,5-dichloro-phenoxy)propanoate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via esterification of 3-(3,5-dichloro-phenoxy)propanoic acid with ethanol under acid catalysis. Key parameters include refluxing in anhydrous conditions (e.g., using sulfuric acid as a catalyst) and solvent selection (e.g., toluene for azeotropic removal of water). Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., excess ethanol to drive equilibrium). Post-synthesis purification via column chromatography or recrystallization enhances purity .
Q. How can spectroscopic techniques (NMR, IR, GC-MS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts (e.g., ester carbonyl at ~170 ppm, aromatic protons from dichlorophenyl at 6.5–7.5 ppm). Compare with analogs like Ethyl 3-(4-methoxyphenyl)propanoate for substituent effects .
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-Cl vibrations (~550–650 cm⁻¹).
- GC-MS : Monitor purity by identifying molecular ion peaks (e.g., m/z 278 for [M]⁺) and detect impurities via fragmentation patterns .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation via HPLC. Desiccants like silica gel mitigate moisture-induced ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence reactivity and bioactivity in analogs of this compound?
- Methodology : Compare analogs with electron-withdrawing (e.g., -Cl, -CF₃) vs. electron-donating (-OCH₃) groups. Use Hammett constants (σ) to correlate substituent effects with reaction rates (e.g., nucleophilic substitution). Assess biological activity via in vitro assays (e.g., antimicrobial IC₅₀), noting that chloro groups enhance electrophilicity and membrane permeability .
Q. What methodologies are suitable for studying reaction kinetics in nucleophilic substitutions involving this compound?
- Methodology : Employ pseudo-first-order kinetics under varying nucleophile concentrations (e.g., amines, thiols). Monitor progress via UV-Vis spectroscopy (e.g., absorbance changes at 260 nm) or ¹H NMR. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Computational tools (DFT) model transition states to validate experimental data .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450). Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare SAR trends with analogs like sulfonamide derivatives .
Q. What advanced chromatographic techniques resolve degradation products of this compound under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
